![molecular formula C42H38O2S4 B372368 5-[2,5-dibutoxy-4-(5'-phenyl-5,2'-bithien-2-yl)phenyl]-5'-phenyl-2,2'-bithiophene](/img/structure/B372368.png)
5-[2,5-dibutoxy-4-(5'-phenyl-5,2'-bithien-2-yl)phenyl]-5'-phenyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene) is an organic molecule that belongs to the class of bithiophenes. These compounds are known for their conjugated systems, which make them useful in various applications, particularly in the field of organic electronics. The presence of phenyl and butoxy groups in the structure enhances its solubility and processability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene) typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Dibutoxybenzene Core: The synthesis begins with the dibutoxylation of 1,4-dibromobenzene using butanol and a suitable base, such as potassium carbonate, under reflux conditions.
Coupling with Bithiophene Units: The dibutoxybenzene core is then coupled with 5-phenyl-2,2’-bithiophene units using a palladium-catalyzed Suzuki coupling reaction. This step requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert any carbonyl groups back to alcohols.
Substitution: The phenyl and bithiophene units can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of nitro or halogen groups on the phenyl or bithiophene rings.
Scientific Research Applications
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene): has several scientific research applications:
Organic Electronics: Used as a semiconducting material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Sensors: Employed in the development of chemical sensors for detecting various analytes, owing to its conjugated system and sensitivity to environmental changes.
Material Science: Utilized in the synthesis of novel polymers and copolymers for advanced material applications.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Mechanism of Action
The mechanism by which 5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene) exerts its effects is primarily through its conjugated system, which allows for efficient charge transport and interaction with light. The molecular targets and pathways involved include:
Charge Transport: The conjugated system facilitates the movement of electrons and holes, making it suitable for use in electronic devices.
Photophysical Interactions: The compound can absorb and emit light, making it useful in optoelectronic applications and as a fluorescent probe.
Comparison with Similar Compounds
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene): can be compared with other similar compounds, such as:
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(2,2’-bithiophene): Lacks the phenyl groups, resulting in different solubility and electronic properties.
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-methyl-2,2’-bithiophene): Contains methyl groups instead of phenyl groups, affecting its steric and electronic characteristics.
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-bromo-2,2’-bithiophene): The presence of bromine atoms introduces different reactivity and potential for further functionalization.
The uniqueness of 5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene) lies in its specific combination of phenyl and butoxy groups, which enhance its solubility, processability, and electronic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C42H38O2S4 |
|---|---|
Molecular Weight |
703g/mol |
IUPAC Name |
2-[2,5-dibutoxy-4-[5-(5-phenylthiophen-2-yl)thiophen-2-yl]phenyl]-5-(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C42H38O2S4/c1-3-5-25-43-33-27-32(38-20-24-42(48-38)40-22-18-36(46-40)30-15-11-8-12-16-30)34(44-26-6-4-2)28-31(33)37-19-23-41(47-37)39-21-17-35(45-39)29-13-9-7-10-14-29/h7-24,27-28H,3-6,25-26H2,1-2H3 |
InChI Key |
IBXQWHGUSUEWMT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=CC=C4)OCCCC)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CC=C7 |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=CC=C4)OCCCC)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B372285.png)
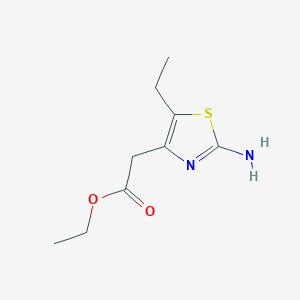
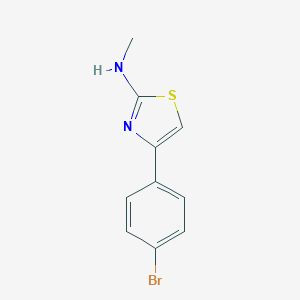
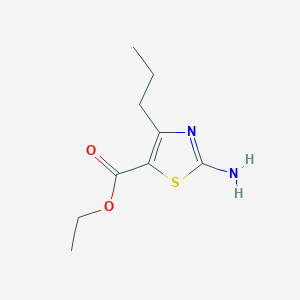
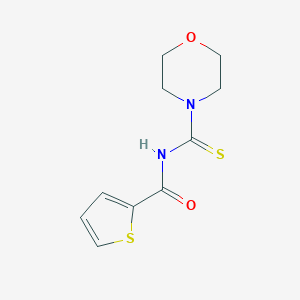
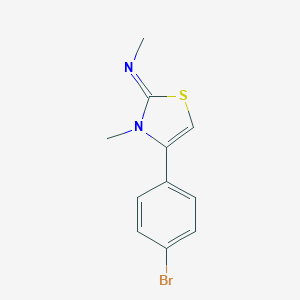
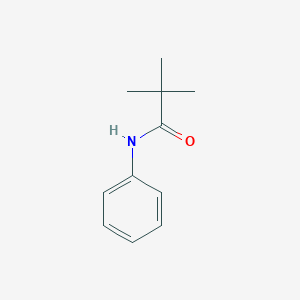
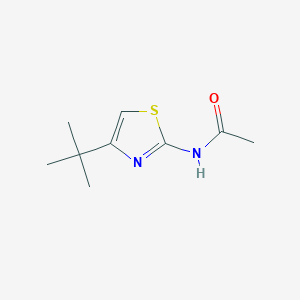
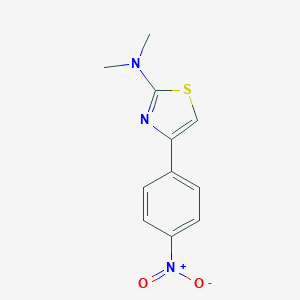
![5-Bromo-6-{4-nitrophenyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B372304.png)

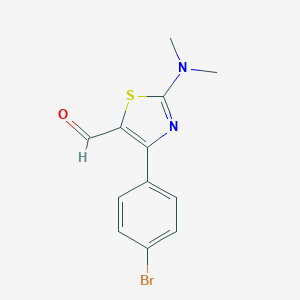

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B372310.png)
